molecular formula C22H22F2N4O2S B2502553 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide CAS No. 1171074-30-8

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2502553
CAS No.: 1171074-30-8
M. Wt: 444.5
InChI Key: XGWCFKUIBZEZLX-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide is a synthetic compound with a complex structure that includes a pyridazine ring, a sulfonamide group, and a difluorobenzene moiety

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ester. The azepane group is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the difluorobenzene ring to form the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane group and the difluorobenzene moiety distinguishes it from other pyridazine derivatives, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c23-17-7-11-21(19(24)15-17)31(29,30)27-18-8-5-16(6-9-18)20-10-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWCFKUIBZEZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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